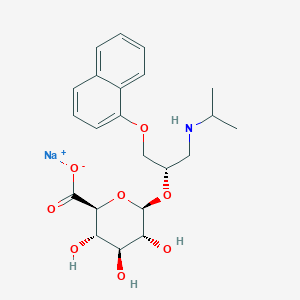

(S)-Propranolol beta-D-Glucuronide Sodium Salt

Overview

Description

Synthesis Analysis

The synthesis of the glucuronides of (R)- and (S)-propranolol, including the (S)-Propranolol beta-D-Glucuronide Sodium Salt, involves multiple steps, beginning with the reaction of naphthol with epichlorohydrin, followed by treatment with sodium azide, alkylation, and then hydrolytic removal of protecting groups. This process culminates in the conversion to sodium salts, with the stereochemistry of the glycoside linkage and the absolute configuration of the aglycon portion being critical determinants (Oatis, Baker, Mccarthy, & Knapp, 1983).

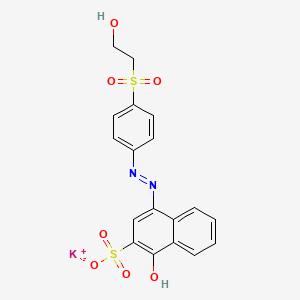

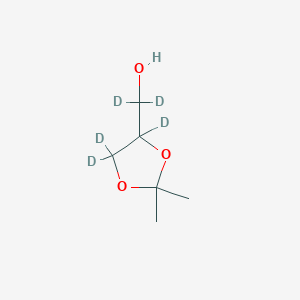

Molecular Structure Analysis

The molecular structure of (S)-Propranolol beta-D-Glucuronide Sodium Salt is characterized by its glucuronide linkage and sodium salt form, which are essential for its solubility and excretion. The stereochemistry of the glycoside linkage is a crucial aspect, with NMR spectroscopy being instrumental in deducing these structural details (Oatis et al., 1983).

Chemical Reactions and Properties

The chemical properties of (S)-Propranolol beta-D-Glucuronide Sodium Salt include its formation through glucuronidation, a key phase II metabolic reaction. This process enhances the molecule's hydrophilicity, facilitating its renal excretion. The enzymatic activity responsible for this transformation exhibits stereoselectivity, favoring the (S)-enantiomer of propranolol (Wilson & Thompson, 1984).

Physical Properties Analysis

The physical properties of (S)-Propranolol beta-D-Glucuronide Sodium Salt, such as solubility, are significantly influenced by its glucuronide and sodium salt form. These modifications increase the compound's water solubility, which is critical for its biological role in drug excretion. Such properties are integral to understanding the pharmacokinetics of propranolol and its metabolites.

Chemical Properties Analysis

Chemically, (S)-Propranolol beta-D-Glucuronide Sodium Salt is more hydrophilic than its parent compound due to the glucuronide moiety. This transformation is pivotal for the drug's metabolism and clearance, illustrating the importance of conjugation reactions in drug detoxification and elimination. The stereoselectivity observed in glucuronidation processes underscores the complexity of metabolic pathways and their impact on drug disposition (Wilson & Thompson, 1984).

Scientific Research Applications

Synthesis and Characterization

The scientific exploration of (S)-Propranolol beta-D-Glucuronide Sodium Salt has delved into its synthesis and chromatographic separation, laying foundational knowledge for its potential applications. Researchers synthesized and separated the diastereomeric propranolol O-beta-D-glucuronides, crucial metabolites of propranolol, through a series of chemical reactions and chromatographic techniques. This process involved the alkylation of specific intermediates, leading to the production of the desired glucuronides in their sodium salt forms. The meticulous determination of the stereochemistry of these compounds was achieved through high-resolution nuclear magnetic resonance (NMR) spectroscopy, providing insights into their molecular structures (Oatis, Baker, McCarthy, & Knapp, 1983).

Metabolic Pathways and Stereoselectivity

Investigations into the metabolic pathways of (S)-Propranolol beta-D-Glucuronide have revealed significant stereoselective glucuronidation by human UDP-Glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT1A10. These enzymes exhibit opposite stereoselectivities, with UGT1A9 favoring the glucuronidation of S-propranolol more than R-propranolol, and UGT1A10 displaying the reverse preference. Such findings underscore the complex interplay between drug metabolism and enzyme specificity, potentially influencing the disposition and therapeutic efficacy of propranolol and its metabolites (Sten, Qvisen, Uutela, Luukkanen, Kostiainen, & Finel, 2006).

Ion Channel Modulation

Recent studies have expanded the understanding of (S)-Propranolol beta-D-Glucuronide Sodium Salt's potential applications by examining its effects on ion channels. Propranolol, the parent compound, has been shown to block cardiac and neuronal voltage-gated sodium channels, NaV1.5, NaV1.1, NaV1.2, and NaV1.3. Such actions suggest that its glucuronide metabolites might also influence these ion channels, contributing to propranolol's therapeutic effects in treating cardiac arrhythmias and potentially impacting neurological functions. The research highlights the non-stereospecific nature of this blockade, with both R-(+) and S-(−) propranolol exhibiting similar affinities for these channels, indicating that the glucuronide derivatives might share this property (Wang, Mistry, Kahlig, Kearney, Xiang, & George, 2010).

Mechanism of Action

Target of Action

The primary target of (S)-Propranolol beta-D-Glucuronide Sodium Salt is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Mode of Action

(S)-Propranolol beta-D-Glucuronide Sodium Salt serves as a chromogenic substrate for the enzyme β-glucuronidase . Upon cleavage by the enzyme, it releases a naphthol moiety that can be easily detected . This interaction results in different physiological reactions .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , a major phase II metabolic pathway in the body. β-glucuronidase, the enzyme that interacts with the compound, catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone .

Result of Action

The cleavage of (S)-Propranolol beta-D-Glucuronide Sodium Salt by β-glucuronidase results in the release of a naphthol moiety . This can be used as a marker for the activity of β-glucuronidase, which is often correlated with the occurrence of diseases and deterioration of water quality .

Action Environment

The action of (S)-Propranolol beta-D-Glucuronide Sodium Salt is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of β-glucuronidase and, consequently, the efficacy of the compound . Moreover, the presence of other substances in the environment, such as inhibitors or activators of β-glucuronidase, could also impact the compound’s action.

properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17-,18-,19+,20-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYDLRSXKTYLZ-OGVLMCRDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858345 | |

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87144-73-8 | |

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)